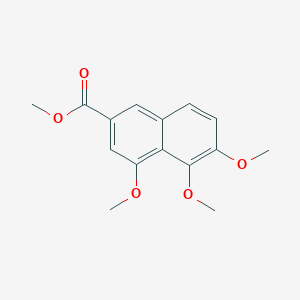

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester

Description

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester is a substituted naphthalene derivative featuring a carboxylic acid methyl ester backbone and three methoxy groups at positions 4, 5, and 4. While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. These compounds are typically synthesized for applications in organic chemistry, pharmaceuticals, and material science due to their electron-deficient or electron-rich aromatic systems, which influence reactivity and biological activity .

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

methyl 4,5,6-trimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H16O5/c1-17-11-6-5-9-7-10(15(16)20-4)8-12(18-2)13(9)14(11)19-3/h5-8H,1-4H3 |

InChI Key |

XUVRNWHBEHUNAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Naphthalenecarboxylic Acid, 4,5,6-Trimethoxy-

The most direct and commonly employed method is the Fischer esterification :

- Reactants: 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- and methanol.

- Catalyst: Strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.

- Solvent: Methanol often serves both as solvent and reactant.

- Workup: Removal of excess methanol by distillation and purification by recrystallization or chromatography.

This method is favored due to its simplicity and the availability of starting materials. The reaction mechanism involves protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.

Alternative Esterification Techniques

Acid Chloride Route: Conversion of the acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with methanol to yield the methyl ester. This method can offer higher yields and shorter reaction times but requires handling more reactive intermediates.

Use of Coupling Agents: Carbodiimide-based coupling agents (e.g., DCC - dicyclohexylcarbodiimide) can facilitate ester formation under milder conditions, particularly useful if sensitive functional groups are present.

Protection-Deprotection Strategies (If Required)

In cases where the methoxy groups are introduced via demethylation and methylation steps, or where selective methylation is required, protection of hydroxyl groups (if present) may be necessary. For example:

- Protection of hydroxyl groups as methoxymethyl ethers.

- Subsequent methylation using methylating agents like dimethyl sulfate or methyl iodide.

- Deprotection under acidic or basic conditions to yield the final trimethoxy substitution pattern.

Multi-Step Synthesis from Simpler Naphthalene Derivatives

Though specific literature on 4,5,6-trimethoxy substitution is limited, analogous compounds with methoxy substitutions at other positions have been synthesized via:

- Directed ortho-metalation of methoxy-substituted naphthalenes.

- Electrophilic aromatic substitution to introduce methoxy groups.

- Subsequent functional group transformations to install the carboxylic acid and ester groups.

This approach may be adapted for the 4,5,6-trimethoxy pattern, involving regioselective methylation and oxidation steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Concentrated sulfuric acid or p-TsOH | Strong acid needed to protonate carboxyl |

| Temperature | Reflux (~65-70°C for methanol) | Ensures reaction equilibrium shifts |

| Solvent | Methanol | Acts as reactant and solvent |

| Reaction Time | 4-12 hours | Depends on scale and catalyst amount |

| Purification | Recrystallization or silica gel chromatography | To obtain high purity product |

Analytical Characterization of the Product

The synthesized methyl ester is characterized by:

- Nuclear Magnetic Resonance (NMR): Signals corresponding to methyl ester group (~3.7 ppm), aromatic protons, and methoxy groups (~3.8-4.0 ppm).

- Infrared Spectroscopy (IR): Strong ester carbonyl stretch near 1735 cm⁻¹, aromatic C-H stretches, and methoxy C-O stretches.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~290 g/mol).

- Melting Point: Consistent with literature values for the purified compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | 2-Naphthalenecarboxylic acid, methanol, sulfuric acid | Simple, cost-effective | Requires reflux, equilibrium limits yield |

| Acid Chloride Method | SOCl2, methanol | Faster reaction, higher yield | Requires handling corrosive reagents |

| Carbodiimide Coupling | DCC, methanol | Mild conditions, selective | More expensive, byproduct removal needed |

| Protection-Deprotection | Methoxymethyl protecting groups, methylating agents | Enables selective methylation | Multi-step, time-consuming |

Research Findings and Literature Insights

- The esterification reaction is well-established and widely used for methyl ester formation of naphthalenecarboxylic acids with methoxy substituents.

- Stability studies indicate that the methyl ester is stable under standard laboratory conditions but can hydrolyze under strong acidic or basic environments.

- Methoxy substitution enhances lipophilicity and influences reactivity, which is critical for further synthetic applications and biological activity studies.

- Analogous compounds with similar substitution patterns have been synthesized using multi-step sequences involving metalation and electrophilic substitution, suggesting potential routes for the 4,5,6-trimethoxy derivative.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-.

Reduction: Formation of 2-Naphthalenemethanol, 4,5,6-trimethoxy-.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester functionality play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The position and number of methoxy groups, ester functionalities, and additional substituents significantly alter physicochemical properties and applications. Key analogs include:

Physicochemical Properties

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DCM) compared to non-substituted analogs. Brominated derivatives (e.g., 6-bromo analog) exhibit lower polarity .

- Stability : Hydrogenated analogs (e.g., tetrahydro derivatives) show reduced photodegradation due to lower aromaticity .

- Reactivity: Electron-withdrawing groups (e.g., bromine) increase electrophilic substitution rates, while methoxy groups act as electron donors, directing regioselectivity in reactions .

Biological Activity

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester (CAS No. 4147-34-6) is an organic compound notable for its complex structure and biological activity. It features three methoxy groups on the naphthalene ring, which significantly influences its chemical behavior and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16O5

- Molecular Weight : Approximately 276.29 g/mol

- Structure : The compound consists of a naphthalene core with three methoxy groups and a carboxylic acid ester functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Preliminary studies indicate that this compound may interact with enzymes or receptors involved in inflammatory pathways. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

2. Anticancer Properties

A study conducted on naphthoquinone derivatives, which share structural similarities with 2-naphthalenecarboxylic acid derivatives, demonstrated significant anticancer activity against various cancer cell lines. The presence of methoxy groups is believed to enhance the cytotoxic effects by increasing solubility and reactivity with cellular targets.

Comparative Analysis with Related Compounds

The following table summarizes the molecular characteristics and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Naphthalenecarboxylic acid, methyl ester | C12H10O2 | Basic naphthalene derivative with one methoxy group | Moderate anticancer activity |

| 4-Methoxynaphthalene | C11H12O | Contains one methoxy group | Used in fragrances; limited biological studies |

| 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester | C14H14O5 | Hydroxy group adds polarity | Enhanced anticancer activity observed |

| Benzoic acid | C7H6O2 | Simple aromatic carboxylic acid | Widely used as a preservative; low biological activity |

Case Studies and Research Findings

- Anticancer Evaluation : Research has shown that naphthoquinone derivatives exhibit stronger anticancer properties when longer aliphatic chains are present. This suggests that modifications to the structure of 2-naphthalenecarboxylic acid could enhance its efficacy against cancer cells .

- Mechanistic Studies : Molecular docking studies have indicated that compounds similar to 2-naphthalenecarboxylic acid can effectively bind to target proteins such as topoisomerases involved in DNA replication. This binding can lead to inhibition of cancer cell proliferation .

- Pharmacokinetics : Further pharmacokinetic studies are necessary to fully understand how this compound interacts within biological systems and its potential therapeutic window for clinical applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-, methyl ester, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step methylation and esterification. For example, methylation of hydroxyl groups using K₂CO₃ and methyl iodide under controlled anhydrous conditions can yield trimethoxy derivatives . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Purity can be enhanced via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 262.0388) , coupled with NMR (¹H/¹³C) to resolve methoxy and ester groups. HPLC with UV detection (λ ~280 nm) is recommended for purity assessment, with retention time cross-referenced against standards .

Q. How are toxicity profiles assessed for this compound in preclinical studies?

- Methodological Answer : Follow systematic review protocols, such as those in the Toxicological Profile for Naphthalene Derivatives . Prioritize studies meeting inclusion criteria: oral/inhalation exposure routes, mammalian models, and endpoints like hepatic/renal effects . Assess risk of bias via randomized dosing and concealed allocation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) or cell viability assays (MTT/XTT) in hepatic (HepG2) or renal (HEK293) cell lines. Include positive controls (e.g., warfarin for anticoagulant activity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s metabolic pathways and reactive intermediates?

- Methodological Answer : Employ stable isotope labeling (e.g., ¹³C-methoxy groups) with LC-MS/MS to track metabolites. Compare with structurally similar compounds like 6,7-dihydroxynaphthalene derivatives to identify hydroxylation or demethylation patterns .

Q. How should researchers reconcile contradictory data on toxicity across different experimental models?

- Methodological Answer : Apply weight-of-evidence analysis by stratifying studies based on design (e.g., observational vs. controlled exposure) . For example, resolve discrepancies in hepatotoxicity by comparing species-specific metabolic rates (e.g., murine vs. human CYP450 activity) .

Q. What methodologies are used to predict environmental persistence and bioaccumulation potential?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Validate with environmental monitoring data from air/water/sediment matrices .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.